Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
Description
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate: is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes multiple functional groups such as amino, bromine, and sulfonate groups. This compound is often used in scientific research due to its distinctive chemical properties.
Properties
CAS No. |
83027-42-3 |
|---|---|
Molecular Formula |
C21H14Br2N3NaO5S |
Molecular Weight |
603.2 g/mol |
IUPAC Name |
sodium;2-[(4,8-diamino-3,7-dibromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15Br2N3O5S.Na/c1-8-2-5-12(14(6-8)32(29,30)31)26-13-7-11(23)19(25)17-16(13)21(28)15-9(20(17)27)3-4-10(22)18(15)24;/h2-7,26H,24-25H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
NWIVJLXHYXNBIE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=CC(=C4N)Br)N)Br)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves multiple steps
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is a complex organic compound with a molecular weight of 603.2 g/mol and the molecular formula . It is characterized by multiple amino groups, bromine atoms, and a sulfonate moiety, which contribute to its unique chemical properties.
Scientific Research Applications
- Biological Activity : Research indicates that this compound exhibits significant biological activity, allowing it to interact with various biological systems and potentially influence cellular processes. Specific studies have suggested its roles in antimicrobial and anticancer activities, although further research is needed to fully elucidate these effects.
- Interaction with Biological Systems: Studies on the interactions of this compound with biological systems have revealed potential mechanisms of action that may contribute to its antimicrobial and anticancer properties. These interactions often involve binding to specific cellular targets or enzymes that modulate biological pathways.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The amino and bromine groups allow for binding to specific proteins and enzymes, altering their activity. The sulfonate group enhances the compound’s solubility, facilitating its transport within biological systems. The overall mechanism involves the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Comparison with Similar Compounds
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulfonate
- Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenylsulfonate
Uniqueness: Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is unique due to the presence of the toluene-3-sulphonate group, which imparts distinct chemical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Biological Activity
Sodium 4-((4,8-diamino-3,7-dibromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate (CAS No. 83027-42-3) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 603.22 g/mol . The compound features a complex anthraquinone structure that contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate to significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
This compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Key findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).
- Mechanism : Induction of oxidative stress leading to cell death.
Antioxidant Activity
The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in cellular models. This activity is crucial for its potential use in preventing oxidative damage associated with various diseases .
Case Studies
-
In Vivo Study on Anticancer Effects :
- Objective : To evaluate the anticancer effects in a mouse model.
- Results : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
- : Supports the compound's potential as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against clinical isolates.
- Findings : The compound demonstrated higher efficacy than standard antibiotics against resistant strains.
- Implications : Suggests potential for development into new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
